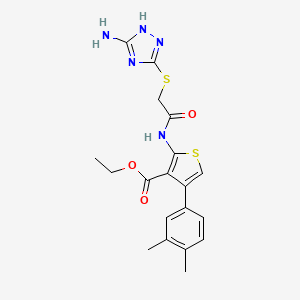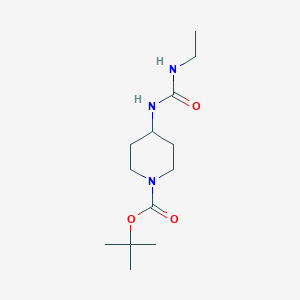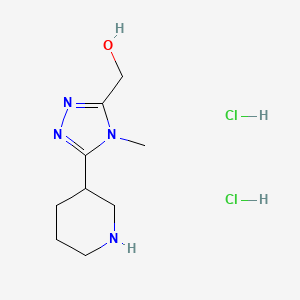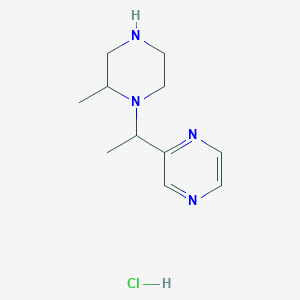
2-chloro-6-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-chloro-6-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes the synthesis and crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, which shares the chloro and fluoro substituents on the benzamide moiety, although it has a different sulfonamide linkage and lacks the morpholinopyridazine group . The second paper discusses a polyheterocyclic compound with a morpholino group and a chlorophenyl group, which are structural features somewhat related to the compound of interest .
Synthesis Analysis
The synthesis of the related compounds involves multi-step organic reactions. In the first paper, the compound was synthesized and its structure was confirmed by X-ray single-crystal diffraction . The second paper reports the synthesis of a complex polyheterocyclic compound through a microwave-assisted one-pot process that includes several reaction steps such as Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to achieve a 28% overall yield . These methods suggest that the synthesis of the compound of interest might also require a multi-step approach, potentially involving advanced techniques like microwave-assisted reactions to optimize yields.
Molecular Structure Analysis
The molecular structure of the compound in the first paper was determined to belong to the monoclinic space group P21/n, with specific unit cell parameters and a novel crystal structure that has not been reported before . This indicates that the compound of interest may also exhibit a unique crystal structure, which could be elucidated using similar X-ray diffraction techniques.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the papers, the described compounds undergo various chemical reactions during their synthesis. These reactions include amide bond formation, sulfonamide linkage creation, and cycloaddition reactions . These insights could be relevant when considering the reactivity and potential synthetic routes for the compound of interest.
Physical and Chemical Properties Analysis
The first paper provides detailed physical properties of the synthesized compound, such as its density, molecular weight, and crystallographic parameters . Although the exact physical and chemical properties of this compound are not provided, it can be inferred that similar analytical techniques could be employed to determine these properties. Additionally, the preliminary herbicidal activity of the compound in the first paper suggests potential bioactivity, which could also be relevant for the compound of interest .
Scientific Research Applications
Antimicrobial Activity : Some synthesized fluorinated benzothiazolo imidazole compounds, related to the queried compound, have shown promising antimicrobial activity. This includes compounds synthesized from 4-fluoro-3-chloroanilline and morpholino derivatives (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Antifungal and Antibacterial Activities : Derivatives involving fluoroquinolone-based 4-thiazolidinones, synthesized from related compounds, have been evaluated for antifungal and antibacterial activities (Patel & Patel, 2010).
Crystal Structure and Biological Activity : The synthesis and crystal structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, were determined, and its preliminary herbicidal activity was tested (Li, Wang, Li, & Song, 2008).
GPR39 Agonists : Novel GPR39 agonists were identified and characterized in a study involving related compounds with morpholinomethyl and fluoro components (Sato, Huang, Kroeze, & Roth, 2016).
Microbial Activities Screening : New N-(2-fluoro-4-morpholin-4-yl-phenyl)-Substituted-Benzamide derivatives were synthesized and their potent antifungal and antibacterial activities were compared with standard drug molecules (Patharia, Raut, Dhotre, & Pathan, 2020).
Synthesis of Bioactive Molecules : Fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole were synthesized for biological and pharmacological screening (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Gefitinib Synthesis : Related compounds including 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile were used in the synthesis of Gefitinib (Jin, Chen, Zou, Shi, & Ren, 2005).
Gastrokinetic Agents : Novel benzamides, including related morpholinyl derivatives, were synthesized and evaluated for their gastrokinetic activity (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2/c22-16-5-2-6-17(23)20(16)21(28)24-15-4-1-3-14(13-15)18-7-8-19(26-25-18)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCAYAMSCJSRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)
![N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3017192.png)


![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)

![N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3017201.png)

![2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3017203.png)
![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine](/img/structure/B3017207.png)
